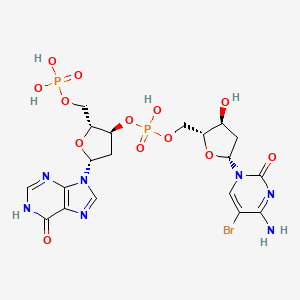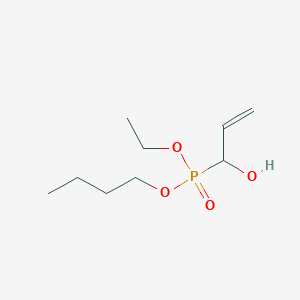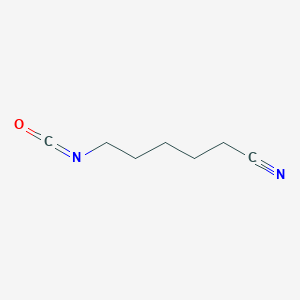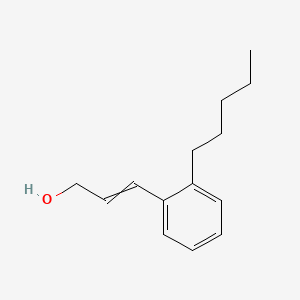
3-(2-Pentylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Pentylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C14H20O. This compound is characterized by a phenyl ring substituted with a pentyl group and a propen-1-ol group. It is a member of the allylic alcohol family, which are known for their reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pentylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-pentylbenzaldehyde with allyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-(2-pentylphenyl)prop-2-en-1-one. This method is advantageous due to its high yield and selectivity. The reaction is usually carried out under high pressure and temperature with a suitable catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pentylphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 3-(2-Pentylphenyl)prop-2-enal or 3-(2-Pentylphenyl)prop-2-enoic acid.
Reduction: 3-(2-Pentylphenyl)propan-1-ol.
Substitution: 3-(2-Pentylphenyl)prop-2-en-1-chloride.
Scientific Research Applications
3-(2-Pentylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(2-Pentylphenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The phenyl ring and pentyl group contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol, 3-phenyl-:
Allyl alcohol: A simpler allylic alcohol with a similar reactive hydroxyl group but a different overall structure.
Uniqueness
3-(2-Pentylphenyl)prop-2-en-1-ol is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
50674-52-7 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(2-pentylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-4-8-13-9-5-6-10-14(13)11-7-12-15/h5-7,9-11,15H,2-4,8,12H2,1H3 |
InChI Key |
ICJDDDPQXTVJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



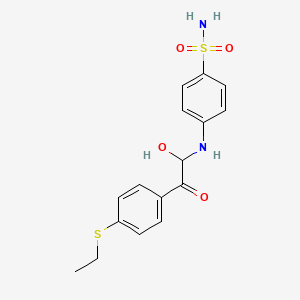

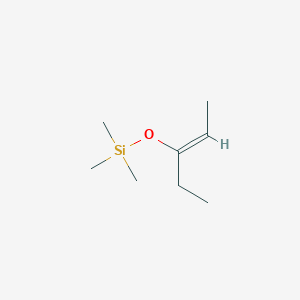
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
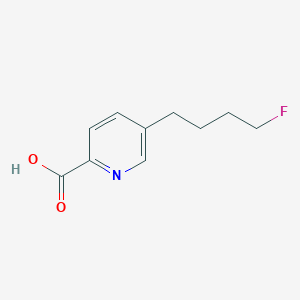
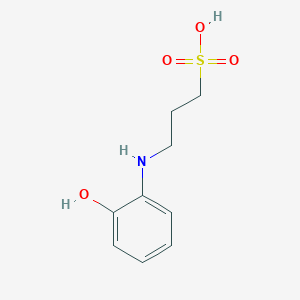
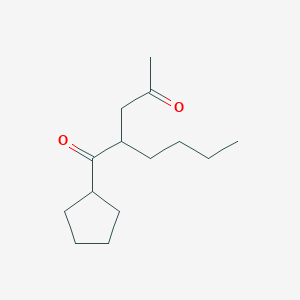
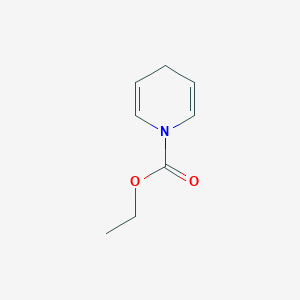
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
